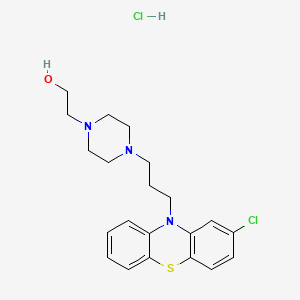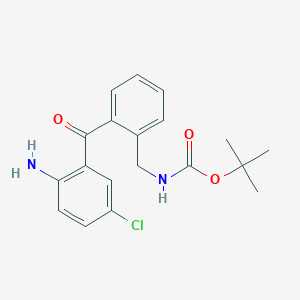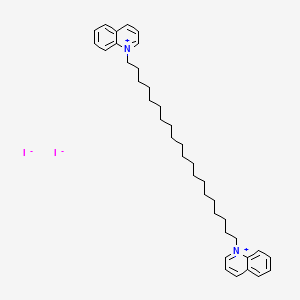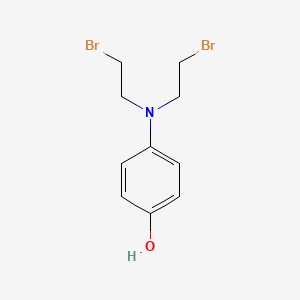
Phenol, p-(bis(2-bromoethyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Bis(2-bromoethyl)amino]phenol is an organic compound with the molecular formula C10H13Br2NO and a molecular weight of 323.024 g/mol . This compound is characterized by the presence of a phenol group substituted with a bis(2-bromoethyl)amino group. It is used in various chemical and industrial applications due to its unique reactivity and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[bis(2-bromoethyl)amino]phenol typically involves the reaction of 4-aminophenol with 2-bromoethanol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then brominated to yield the final product .
Industrial Production Methods: In industrial settings, the production of 4-[bis(2-bromoethyl)amino]phenol is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and catalysts to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-[Bis(2-bromoethyl)amino]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols and amines.
Wissenschaftliche Forschungsanwendungen
4-[Bis(2-bromoethyl)amino]phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the manufacture of dyes, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of 4-[bis(2-bromoethyl)amino]phenol involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. This interaction is mediated through the bromine atoms, which act as electrophilic centers .
Vergleich Mit ähnlichen Verbindungen
- 4-[Bis(2-chloroethyl)amino]phenol
- 4-[Bis(2-iodoethyl)amino]phenol
- 4-[Bis(2-fluoroethyl)amino]phenol
Comparison: 4-[Bis(2-bromoethyl)amino]phenol is unique due to the presence of bromine atoms, which confer distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromine atoms make the compound more reactive in nucleophilic substitution reactions and provide different electronic effects .
Eigenschaften
CAS-Nummer |
21667-05-0 |
|---|---|
Molekularformel |
C10H13Br2NO |
Molekulargewicht |
323.02 g/mol |
IUPAC-Name |
4-[bis(2-bromoethyl)amino]phenol |
InChI |
InChI=1S/C10H13Br2NO/c11-5-7-13(8-6-12)9-1-3-10(14)4-2-9/h1-4,14H,5-8H2 |
InChI-Schlüssel |
SVMALHWUCBPBFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N(CCBr)CCBr)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


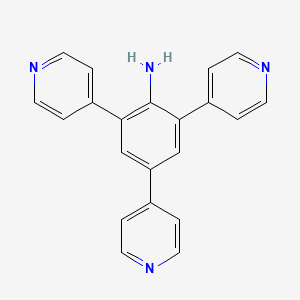
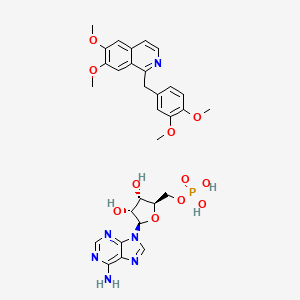
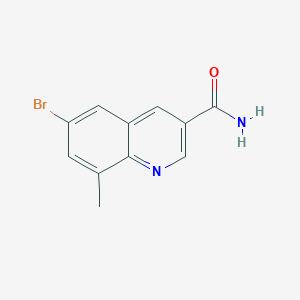
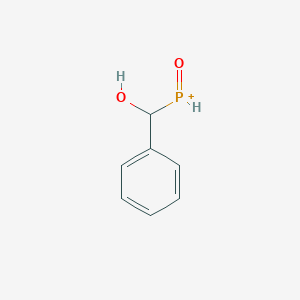
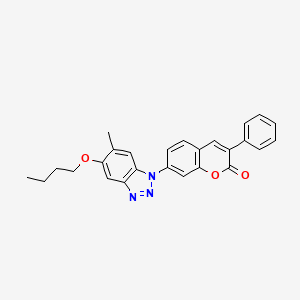


![Trisodium 3-[[4-[[[[2-methoxy-4-[(3-sulphonatophenyl)azo]phenyl]amino]carbonyl]amino]-o-tolyl]azo]naphthalene-1,5-disulphonate](/img/structure/B13747249.png)
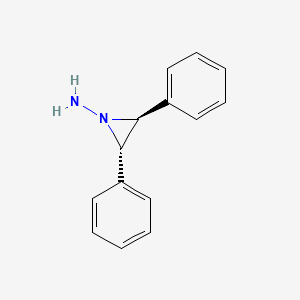
![2-[2-(2-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13747259.png)
